molecular formula C19H22O3 B12308259 5-hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one

5-hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one

Cat. No.: B12308259
M. Wt: 298.4 g/mol
InChI Key: NKSWRYBLSIGGIU-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one is an organic compound belonging to the class of linear diarylheptanoids. These compounds are characterized by an open heptane chain linking two aromatic rings. This compound is known for its presence in various plants and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one typically involves the reaction of appropriate aromatic aldehydes with heptanone derivatives under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by reduction and hydroxylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and inhibiting pro-inflammatory enzymes. Additionally, it may interact with cellular receptors and signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-1,7-bis-(4-hydroxyphenyl)-3-heptanone
  • 5-Hydroxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone
  • 5-Hydroxy-1,7-bis-(phenyl)-3-heptanone

Uniqueness

5-Hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one is unique due to its specific substitution pattern on the heptane chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

5-hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one

InChI

InChI=1S/C19H22O3/c20-17-10-6-16(7-11-17)9-13-19(22)14-18(21)12-8-15-4-2-1-3-5-15/h1-7,10-11,18,20-21H,8-9,12-14H2

InChI Key

NKSWRYBLSIGGIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=C(C=C2)O)O

Origin of Product

United States

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